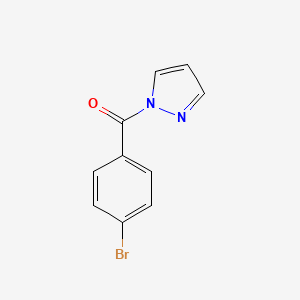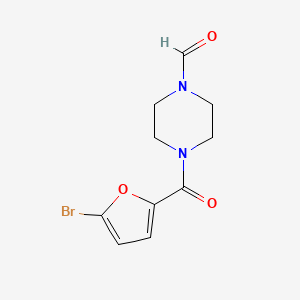
4-chloro-N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as etofenprox and is a member of the pyrethroid class of insecticides. Etofenprox has been widely used as a pesticide to control insect pests in various crops, including vegetables, fruits, and ornamental plants.
作用機序
Etofenprox acts by disrupting the nervous system of insects, leading to paralysis and death. It binds to the sodium channels in the insect's nerve cells, preventing the normal flow of sodium ions and disrupting the normal functioning of the nervous system.
Biochemical and Physiological Effects:
Etofenprox has been shown to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. However, it can be toxic to aquatic organisms, particularly fish and aquatic invertebrates, and care should be taken when using this compound near water bodies.
実験室実験の利点と制限
One of the major advantages of etofenprox is its high insecticidal activity, making it an effective tool for controlling insect pests in various crops. It also has a low mammalian toxicity, making it a safer alternative to other insecticides. However, its toxicity to aquatic organisms can limit its use in certain areas, and care should be taken to avoid contamination of water bodies.
List of
将来の方向性
1. Development of new formulations of etofenprox for improved efficacy and safety.
2. Investigation of etofenprox's potential use in controlling insect-borne diseases.
3. Exploration of etofenprox's mode of action and its interaction with insect nervous systems.
4. Investigation of etofenprox's potential effects on non-target organisms, including beneficial insects and soil microorganisms.
5. Development of new methods for the synthesis of etofenprox and its analogs.
6. Investigation of etofenprox's potential use in combination with other insecticides for improved efficacy and reduced resistance.
7. Evaluation of etofenprox's potential use in integrated pest management programs.
8. Investigation of etofenprox's potential use in non-agricultural settings, such as public health and urban pest control.
9. Development of new analytical methods for the detection and quantification of etofenprox in environmental samples.
10. Investigation of etofenprox's potential effects on the environment, including its persistence and mobility in soil and water.
合成法
Etofenprox is synthesized by reacting 2,3-dichlorobenzonitrile with ethylmagnesium bromide, followed by reaction with 4-chloro-1H-pyrazole-5-carboxylic acid and then with N,N-dimethylformamide dimethyl acetal. The final product is purified by recrystallization to obtain pure etofenprox.
科学的研究の応用
Etofenprox has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests, including aphids, whiteflies, thrips, and mites. This compound has also been investigated for its potential use in controlling insect-borne diseases, such as malaria, dengue fever, and Zika virus.
特性
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3O/c1-2-18-11(8(14)6-16-18)12(19)17-9-5-3-4-7(13)10(9)15/h3-6H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOOEFZWGUFVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)


![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)